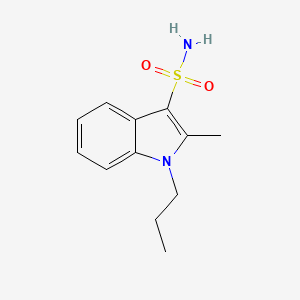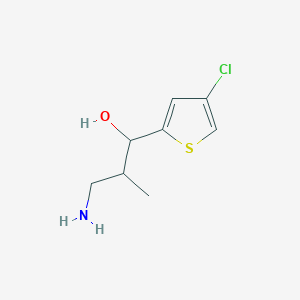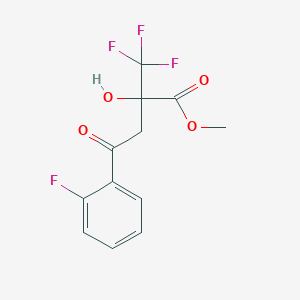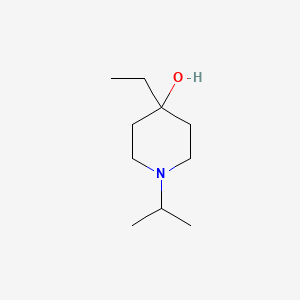![molecular formula C7H13F2NO B13184732 2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C₇H₁₃F₂NO It is characterized by the presence of a difluorocyclobutyl group attached to an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,3-difluorocyclobutylmethanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones, while reduction can produce difluorocyclobutylamines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group imparts unique electronic and steric properties, which can influence the compound’s reactivity and binding affinity. The aminoethanol moiety may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(3,3-Difluorocyclobutyl)methyl]amino}propan-1-ol: This compound has a similar structure but with a propanol moiety instead of ethanol.
(3,3-Difluorocyclobutyl)methanol: This compound lacks the amino group and has a simpler structure.
Uniqueness
2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol is unique due to the combination of the difluorocyclobutyl group and the aminoethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H13F2NO |
|---|---|
Poids moléculaire |
165.18 g/mol |
Nom IUPAC |
2-[(3,3-difluorocyclobutyl)methylamino]ethanol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)3-6(4-7)5-10-1-2-11/h6,10-11H,1-5H2 |
Clé InChI |
OKGPCDUKSLFXGS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)

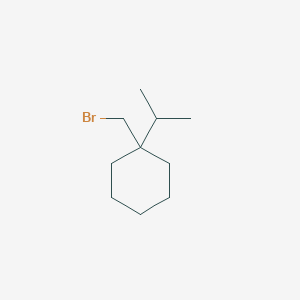
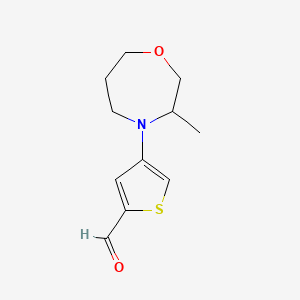
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
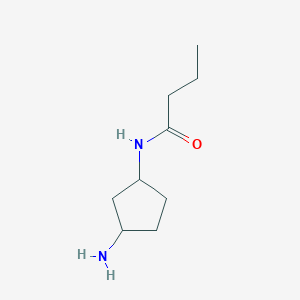

![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
